molecular formula C23H24N4O2 B11275294 N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11275294
M. Wt: 388.5 g/mol
InChI Key: BBEYRDZHAKEHCZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridazinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyphenyl and phenylpyridazinyl groups, which can confer unique biological and chemical properties.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-29-20-9-5-8-19(16-20)24-23(28)18-12-14-27(15-13-18)22-11-10-21(25-26-22)17-6-3-2-4-7-17/h2-11,16,18H,12-15H2,1H3,(H,24,28)

InChI Key

BBEYRDZHAKEHCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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